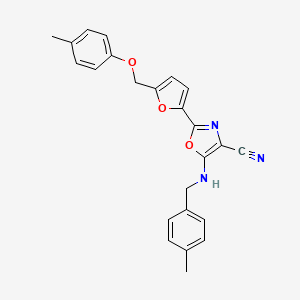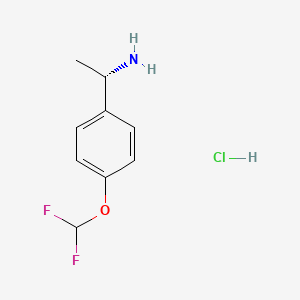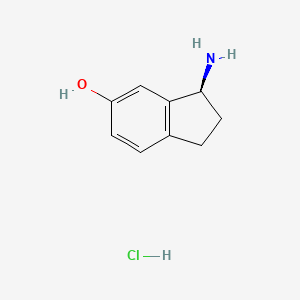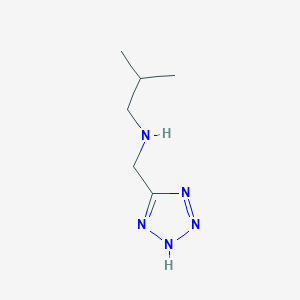
3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound is part of a broader family of quinazoline derivatives that have been synthesized for potential applications in drug development and organic chemistry. Studies have shown that quinazoline derivatives can be synthesized through various chemical reactions, offering a platform for developing new compounds with potential biological activities. For instance, the synthesis of triazoles and tetrazoles condensed with spiro(benzo[h]quinazoline-5,1′-cyclohexane) explores the chemical versatility of quinazoline derivatives, indicating their utility in generating diverse molecular structures with possible therapeutic applications (Markosyan, Kuroyan, & Dilanyan, 2000).
Antimicrobial and Antifungal Activities
- Some quinazoline derivatives have been evaluated for their antimicrobial and antifungal activities, suggesting potential applications in addressing infections. For example, the synthesis of new benzo[h] pyrimido [4′,5′:4,5]thieno[2,3-b]quinoline derivatives and related fused hexacyclic systems has led to compounds being tested for their in vitro antibacterial and antifungal properties (Bakhite, 2000). This indicates the potential of quinazoline derivatives in developing new antimicrobial agents.
Electrophilic Attack and Regioselectivity
- The study of the regioselectivity of electrophilic attacks on quinazoline derivatives provides insights into the reactivity and chemical behavior of these compounds, which is crucial for designing targeted synthetic approaches for complex molecules. Research into the regioselectivity of electrophilic attack on 4-methyl-1-thioxo- 1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one shows how these compounds interact with various electrophiles, contributing to the understanding of their chemical properties and potential applications in synthesis (Fathalla, Čajan, & Pazdera, 2000).
Analgesic Activity
- Quinazoline derivatives have also been explored for their potential analgesic (pain-relieving) activities. The synthesis and evaluation of new pyrazoles and triazoles bearing a quinazoline moiety have revealed compounds with significant analgesic effects, highlighting the therapeutic potential of these derivatives in pain management (Saad, Osman, & Moustafa, 2011).
Anticancer Activity
- The quest for new anticancer agents has led to the synthesis of novel quinazolinone and benzamide derivatives, some of which have shown promising anti-proliferative activity against cancer cell lines. This research underscores the potential of quinazoline derivatives in the development of new anticancer treatments (El-Hashash, Salem, & Mohamed Al-Mabrook, 2018).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide' involves the condensation of 2-chlorobenzaldehyde with 2-furylacetonitrile to form 3-(2-chlorobenzyl)-2-furylacrylonitrile, which is then reacted with thiourea to form 3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-thioxo-2,3,4,5-tetrahydro-1H-quinazoline-2-carboxamide. This compound is then oxidized to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-furylacetonitrile", "thiourea" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2-furylacetonitrile in the presence of a base such as sodium methoxide or potassium carbonate to form 3-(2-chlorobenzyl)-2-furylacrylonitrile.", "Step 2: Reaction of 3-(2-chlorobenzyl)-2-furylacrylonitrile with thiourea in the presence of a base such as sodium methoxide or potassium carbonate to form 3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-thioxo-2,3,4,5-tetrahydro-1H-quinazoline-2-carboxamide.", "Step 3: Oxidation of 3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-thioxo-2,3,4,5-tetrahydro-1H-quinazoline-2-carboxamide with an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the final product, 3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide." ] } | |
CAS No. |
422273-41-4 |
Molecular Formula |
C21H16ClN3O3S |
Molecular Weight |
425.89 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H16ClN3O3S/c22-17-6-2-1-4-14(17)12-25-20(27)16-8-7-13(10-18(16)24-21(25)29)19(26)23-11-15-5-3-9-28-15/h1-10H,11-12H2,(H,23,26)(H,24,29) |
InChI Key |
WLYFLFOPSQKADK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2423632.png)

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2423635.png)
![N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2423636.png)
![2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2423638.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1,3,4-trimethylcyclohex-3-ene-1-carboxamide;hydrochloride](/img/structure/B2423639.png)
![3-(trifluoromethyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2423640.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)
![2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2423646.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B2423649.png)
